![molecular formula C6H9BrN2O B3046818 (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol CAS No. 1310379-30-6](/img/structure/B3046818.png)
(4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol
Overview
Description
Scientific Research Applications
Synthetic Intermediates in Organic Chemistry
(4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol: serves as a valuable synthetic intermediate. Researchers use it to build more complex molecules by functionalizing the pyrazole ring. Its reactivity allows for the creation of diverse structures, making it a crucial building block in organic synthesis .
1,4’-Bipyrazoles Synthesis
This compound acts as a starting material for the synthesis of 1,4’-bipyrazoles. These bipyrazole derivatives find applications in coordination chemistry, drug discovery, and materials science. Their unique properties make them interesting targets for research .
Biologically Active Compounds
Researchers have explored the biological activities of pyrazole derivatives. By modifying the (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol scaffold, they can create compounds with potential antileishmanial and antimalarial effects. These studies contribute to drug development and disease treatment .
Photophysical Properties
Pyrazoles exhibit interesting photophysical behavior. The (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol moiety can be part of more complex structures with exceptional photophysical properties. Understanding these properties aids in designing novel materials for optoelectronics and sensors .
Industrial Applications
Efficient and selective synthesis of pyrazole derivatives is essential for industrial processes. Industries utilize these compounds to produce pharmaceuticals, agrochemicals, and other valuable chemicals. The versatility of (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol contributes to these applications .
Materials Science
Pyrazoles play a role in materials science. Researchers explore their use in designing functional materials, such as polymers, liquid crystals, and luminescent materials. The (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol scaffold contributes to the development of innovative materials .
Safety and Hazards
The safety information for “(4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol” indicates that it is classified under GHS07, which denotes that it can cause certain hazards. The hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(4-bromo-1-ethylpyrazol-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-2-9-3-5(7)6(4-10)8-9/h3,10H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVZIFBABRFRML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275444 | |
Record name | 1H-Pyrazole-3-methanol, 4-bromo-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol | |
CAS RN |
1310379-30-6 | |
Record name | 1H-Pyrazole-3-methanol, 4-bromo-1-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310379-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-methanol, 4-bromo-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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